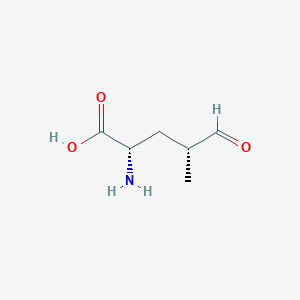

(4R)-5-oxo-L-leucine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H11NO3 |

|---|---|

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

(2S,4R)-2-amino-4-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(3-8)2-5(7)6(9)10/h3-5H,2,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 |

InChI-Schlüssel |

ALVALNHXAQAJAM-UHNVWZDZSA-N |

Isomerische SMILES |

C[C@H](C[C@@H](C(=O)O)N)C=O |

Kanonische SMILES |

CC(CC(C(=O)O)N)C=O |

Herkunft des Produkts |

United States |

The Enigmatic Metabolite: A Technical Guide to the Metabolic Role of (4R)-5-Oxo-L-leucine in Mammalian Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-5-oxo-L-leucine is a structurally intriguing derivative of the essential branched-chain amino acid, L-leucine. While its close analog, 5-oxoproline (pyroglutamic acid), is a well-established intermediate in the γ-glutamyl cycle, the metabolic significance of 5-oxo-L-leucine in mammalian cells remains largely uncharted territory.[1][2] This technical guide synthesizes the current understanding of branched-chain amino acid metabolism to postulate the potential metabolic roles of (4R)-5-oxo-L-leucine. We will explore its hypothetical biosynthesis and degradation, potential physiological functions by drawing parallels with related metabolites, and provide a comprehensive framework of experimental protocols for its investigation. This document serves as a foundational resource for researchers aiming to elucidate the function of this enigmatic molecule and its potential implications in health and disease.

Introduction: The Leucine Landscape and a Molecular Curiosity

L-leucine is not merely a building block for proteins; it is a critical signaling molecule that regulates a plethora of cellular processes, including protein synthesis via the mTOR pathway, insulin signaling, and energy homeostasis.[3][4][5][6][7] Its catabolism is a tightly regulated process, primarily initiated in the skeletal muscle, and aberrations in this pathway are linked to metabolic disorders such as insulin resistance and diabetes.[4][8]

The catabolism of leucine begins with a reversible transamination to α-ketoisocaproate (KIC), catalyzed by branched-chain aminotransferases (BCATs).[8][9][10] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex irreversibly decarboxylates KIC, committing it to further breakdown into acetyl-CoA and acetoacetate.[8][10][11]

Within this well-defined metabolic framework, the existence and potential role of (4R)-5-oxo-L-leucine, a cyclized derivative of leucine, present a compelling scientific question. Is it a metabolic dead-end, a novel signaling molecule, or an intermediate in an undiscovered pathway? This guide will provide the foundational knowledge and experimental avenues to begin answering these questions.

Postulated Metabolic Pathways of (4R)-5-Oxo-L-leucine

Direct evidence for the metabolic pathways of (4R)-5-oxo-L-leucine in mammalian cells is currently lacking. However, by examining analogous biochemical transformations, we can hypothesize its origins and fate.

Hypothetical Biosynthesis

The formation of a lactam, the defining feature of 5-oxo-L-leucine, involves the cyclization of an amino acid. In the case of the well-studied 5-oxoproline, this occurs via the action of γ-glutamylcyclotransferase on γ-glutamyl-amino acids as part of the γ-glutamyl cycle.[1][2]

Hypothesis 1: Enzymatic Synthesis via a γ-Glutamyl-Leucine Intermediate

It is plausible that a similar enzymatic mechanism could produce 5-oxo-L-leucine. This would necessitate the existence of a γ-glutamyl-leucine intermediate and a γ-glutamylcyclotransferase with substrate specificity for this dipeptide.

Causality Behind the Hypothesis: The enzymatic machinery for the γ-glutamyl cycle is present in various mammalian tissues.[1] The substrate specificity of the involved enzymes, particularly γ-glutamyl transpeptidase and γ-glutamylcyclotransferase, would be the determining factor. While these enzymes are known to act on a range of amino acids, their affinity for leucine in this context is not well-characterized.

Hypothesis 2: Non-Enzymatic Cyclization

Spontaneous, non-enzymatic cyclization of leucine or its derivatives could be another route. For instance, L-glutamate can be converted to pyroglutamic acid by heating.[12] While the physiological relevance of such a mechanism is debatable, it remains a possibility under certain cellular conditions, such as metabolic stress or changes in pH.

Experimental Workflow: Investigating Biosynthesis

Caption: Workflow for investigating the biosynthesis of (4R)-5-oxo-L-leucine.

Hypothetical Degradation

If (4R)-5-oxo-L-leucine is formed in mammalian cells, a mechanism for its degradation would likely exist to prevent its accumulation. The degradation of 5-oxoproline is catalyzed by 5-oxoprolinase, which hydrolyzes the lactam ring to regenerate L-glutamate.[1]

Hypothesis: Hydrolysis by 5-Oxoprolinase or a Novel Hydrolase

The most probable degradation pathway for 5-oxo-L-leucine would be the hydrolytic opening of its lactam ring to form L-leucine. This could potentially be catalyzed by 5-oxoprolinase, assuming it has relaxed substrate specificity, or by a yet-to-be-identified hydrolase.

Signaling Pathway: Hypothetical Metabolic Flux

Caption: Postulated metabolic pathways for (4R)-5-oxo-L-leucine.

Potential Functional Roles in Mammalian Cells

Given the lack of direct research, the functional roles of (4R)-5-oxo-L-leucine can be inferred from the functions of its parent molecule, L-leucine, and its structural analog, 5-oxoproline.

Modulation of Leucine-Mediated Signaling

Leucine is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[5][6] (4R)-5-oxo-L-leucine, as a derivative, might act as a modulator of this pathway. It could potentially compete with leucine for binding to its cellular sensors, such as Sestrin2, thereby acting as an antagonist or a partial agonist.

A Role in Neurotransmission

Pyroglutamic acid is found in the brain and is suggested to play a role in neurotransmission, potentially opposing the actions of glutamate.[1][12] Given that branched-chain amino acids can cross the blood-brain barrier and their metabolism is crucial for neurotransmitter synthesis in the brain, it is conceivable that 5-oxo-L-leucine could have neuromodulatory effects.[9]

A Stable Pool for Leucine?

The formation of 5-oxoproline is considered a mechanism for glutamate storage.[1][12] Similarly, the conversion of leucine to the more stable lactam form could represent a mechanism for creating a cellular reservoir of leucine that is protected from immediate catabolism.

Methodologies for the Study of (4R)-5-Oxo-L-leucine

A robust and validated set of experimental protocols is essential for the accurate investigation of (4R)-5-oxo-L-leucine.

Analytical Detection and Quantification

The quantification of (4R)-5-oxo-L-leucine in biological matrices requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.[13][14]

Table 1: Comparison of Analytical Methods for Amino Acid Derivatives

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation by chromatography, detection by UV absorbance.[15] | Widely available, relatively low cost. | Lower sensitivity and specificity compared to MS. Requires chromophore. |

| GC-MS | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.[16] | High resolution for isomers. | Requires derivatization, not suitable for thermolabile compounds. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry.[14][16] | High sensitivity and specificity, suitable for complex matrices. | Higher instrument cost and complexity. |

Protocol 1: LC-MS/MS Quantification of (4R)-5-Oxo-L-leucine in Cell Lysates

This protocol is a self-validating system through the use of a stable isotope-labeled internal standard.

-

Cell Culture and Treatment: Culture mammalian cells of interest (e.g., HepG2, C2C12) under desired experimental conditions.

-

Metabolite Extraction:

-

Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₁-5-oxo-L-leucine).

-

Scrape cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of (4R)-5-oxo-L-leucine and its internal standard.

-

Functional Assays

To investigate the functional roles of (4R)-5-oxo-L-leucine, a series of cell-based assays can be employed.

Protocol 2: Investigating the Effect on mTORC1 Signaling

-

Cell Culture and Serum Starvation: Culture cells (e.g., HEK293T or C2C12 myotubes) to near confluence. Serum starve the cells for 2-4 hours to reduce basal mTORC1 activity.

-

Treatment: Treat cells with varying concentrations of (4R)-5-oxo-L-leucine, L-leucine (positive control), and a vehicle control for a specified time (e.g., 30-60 minutes).

-

Cell Lysis and Western Blotting:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key mTORC1 pathway proteins: phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

-

Data Analysis: Quantify band intensities and express the phosphorylation status of S6K1 and 4E-BP1 relative to their total protein levels.

Future Directions and Conclusion

The study of (4R)-5-oxo-L-leucine is in its infancy. The hypotheses and protocols outlined in this guide provide a roadmap for future research. Key questions to be addressed include:

-

What is the tissue-specific distribution and concentration of (4R)-5-oxo-L-leucine in mammals?

-

Which enzymes are responsible for its synthesis and degradation?

-

Does its concentration change in response to diet, exercise, or disease?

-

Does it have therapeutic potential in metabolic or neurological disorders?

Elucidating the metabolic role of (4R)-5-oxo-L-leucine will not only fill a gap in our understanding of amino acid metabolism but may also open new avenues for therapeutic intervention in a range of human diseases. The journey to understanding this enigmatic metabolite will require a multidisciplinary approach, combining analytical chemistry, biochemistry, and cell biology.

References

- Grokipedia. Pyroglutamic acid.

- Rupa Health. (2023). Pyroglutamic Acid.

- Stefanucci, A., Novellino, E., Costante, R., & et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801.

- WBCIL. (2024, September 13).

- Wikipedia. (n.d.). Pyroglutamic acid.

- Agilent. (n.d.).

- Benchchem. (n.d.).

- Joint Research Centre. (2018, November 20).

- University of New England. (n.d.).

- PubMed. (2017, June 15). Enzymes involved in branched-chain amino acid metabolism in humans.

- LSU Health Shreveport. (n.d.).

- Creative Proteomics. (n.d.). Overview of Valine Metabolism.

- Creative Proteomics. (n.d.). Overview of Leucine Metabolism.

- Lynch, C. J., Halle, B., Fujii, H., Vary, T. C., Wallin, R., Damuni, Z., & Hutson, S. M. (2003). Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR. American journal of physiology. Endocrinology and metabolism, 285(4), E854-63.

- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.

- Ren, W., Chen, S., Yin, J., Duan, J., Tan, B., Liu, G., & Yin, Y. (2017). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of animal science and biotechnology, 8, 10.

- Wikipedia. (n.d.). Isoleucine.

- University of Cologne. (2025, November 3). Scientists discover the nutrient that supercharges cellular energy. ScienceDaily.

- Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., ... & Yin, Y. (2021). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in veterinary science, 8, 715133.

- PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation.

- Wang, Y., Li, Y., & Zhang, J. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1234.

- Nasreen, S. (n.d.). THE DETERMINATION OF 5-OXOPROLINE BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).

- Dreyer, H. C., Drummond, M. J., Pennings, B., Fujita, S., Cadenas, J. G., Volpi, E., & Rasmussen, B. B. (2008). Leucine-enriched nutrients and the regulation of mTOR signalling and human skeletal muscle protein synthesis. Current opinion in clinical nutrition and metabolic care, 11(3), 222–226.

- IntechOpen. (2018, November 5). Leucine and Its Importance for Cell Signalling Pathways in Cancer Cachexia-Induced Muscle Wasting.

- Khodayari, M., & Zarrine-Afsar, A. (2016).

Sources

- 1. Pyroglutamic acid â Grokipedia [grokipedia.com]

- 2. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 3. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leucine and Its Importance for Cell Signalling Pathways in Cancer Cachexia-Induced Muscle Wasting | IntechOpen [intechopen.com]

- 8. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 12. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 13. agilent.com [agilent.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. digital.maag.ysu.edu [digital.maag.ysu.edu]

- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

Identification and Analytical Validation of (4R)-5-oxo-L-leucine as a Biomarker for ROS-Mediated Protein Oxidation

Executive Summary

In the landscape of drug development and translational research, quantifying oxidative stress is notoriously fraught with analytical artifacts. Historically, the field has relied on generic indices, such as total protein carbonyls, which fail to pinpoint the exact molecular targets or the specific reactive oxygen species (ROS) involved1[1]. As a Senior Application Scientist, I advocate for a shift toward high-resolution, residue-specific biomarkers.

(4R)-5-oxo-L-leucine (CHEBI:43739) has emerged as a highly specific biomarker for hydroxyl radical (HO•) mediated protein oxidation 2[2]. Because aliphatic amino acids like L-leucine lack reactive side chains, they are typically inert to mild oxidants. Their oxidation strictly requires highly reactive radical species, making 5-oxoleucine an unambiguous fingerprint of severe ROS flux and Fenton chemistry[1].

Mechanistic Grounding: The Chemistry of Leucine Oxidation

To utilize a biomarker effectively, one must understand its genesis and thermodynamic fate. The formation of (4R)-5-oxo-L-leucine is not a single-step event but a complex radical cascade.

When a hydroxyl radical (HO•) abstracts a hydrogen atom from the aliphatic side chain of a protein-bound L-leucine, it generates a carbon-centered radical. In the presence of molecular oxygen (O2), this rapidly converts to a peroxyl radical, which is subsequently reduced to 5-hydroperoxyleucine and then to the alcohol 5-hydroxyleucine[1]. Further oxidation of this alcohol yields the carbonyl compound, (4R)-5-oxo-L-leucine (formally recognized under protein modification ontology as MOD_01374) 3[3].

The Analytical Pitfall (Expertise Insight): Novice researchers often fail to accurately quantify this biomarker because they are unaware of its downstream kinetics. (4R)-5-oxo-L-leucine is prone to internal cyclization, reacting with the local peptide backbone or free amines to form methylprolines [1]. A robust assay must account for both the stable oxo-form and its cyclized derivatives to calculate the true oxidative flux.

Mechanistic pathway of L-leucine oxidation to (4R)-5-oxo-L-leucine and its subsequent cyclization.

Quantitative Data Interpretation

To facilitate LC-MS/MS method development, the following table summarizes the mass shifts associated with the leucine oxidation cascade. Monitoring these specific transitions allows for the multiplexed quantification of the entire pathway.

| Analyte | Modification | Formula Shift | Expected Mass Shift (Da) | Stability / Analytical Notes |

| L-Leucine | None | - | 0.00 | Native amino acid baseline. |

| 5-Hydroxyleucine | +O | +16.00 | +15.99 | Intermediate alcohol; relatively stable. |

| (4R)-5-oxo-L-leucine | +O -2H | +14.00 | +13.98 | Target carbonyl; susceptible to cyclization. |

| Methylproline | +O -2H -H2O | -4.00 | -4.02 | Cyclized end-product; must be co-monitored. |

Self-Validating Protocol: LC-MS/MS Quantification

Standard proteomic workflows rely on harsh acid hydrolysis (e.g., 6M HCl at 110°C). Do not use this approach for (4R)-5-oxo-L-leucine. Acid hydrolysis will artificially oxidize native leucine and force the total cyclization of existing 5-oxoleucine into methylprolines, destroying your biomarker[1].

The following self-validating protocol utilizes enzymatic hydrolysis and chemical derivatization to preserve the biomarker's integrity.

Step-by-Step Methodology

Phase 1: Sample Preparation & Artifact Prevention

-

Spike-In Internal Standards: Immediately upon biofluid/tissue collection, spike the sample with heavy-isotope labeled standards ( 13C6 , 15N1 -leucine and 13C6 -5-oxoleucine). Causality: This self-validates the assay by allowing you to track ex vivo artifactual oxidation and extraction recovery.

-

Protein Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to the sample. Centrifuge at 14,000 x g for 10 minutes. Causality: This halts endogenous protease activity and removes free, unoxidized amino acids that could skew the protein-bound biomarker ratio.

Phase 2: Enzymatic Hydrolysis 3. Resuspension: Wash the protein pellet twice with ice-cold acetone to remove residual TCA, then resuspend in 50 mM ammonium bicarbonate buffer (pH 8.0). 4. Proteolytic Cleavage: Add a mixture of Pronase E and Aminopeptidase M. Incubate at 37°C for 18 hours under a nitrogen atmosphere. Causality: Enzymatic hydrolysis gently liberates the amino acids without triggering heat- or acid-catalyzed cyclization of the oxo-moiety.

Phase 3: Derivatization & LC-MS/MS Analysis 5. Carbonyl Stabilization: Treat the hydrolysate with 2,4-dinitrophenylhydrazine (DNPH). Causality: DNPH selectively derivatizes the carbonyl group of (4R)-5-oxo-L-leucine, locking it in place and preventing it from cyclizing into methylproline during ionization in the mass spectrometer. 6. SPE Cleanup: Pass the derivatized sample through a C18 Solid Phase Extraction (SPE) cartridge. Elute with 80% acetonitrile. 7. Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the Oxidative Modification Index (OMI) by taking the ratio of (5-oxoleucine + methylproline) to total native leucine.

Self-validating LC-MS/MS workflow for the quantification of leucine oxidation biomarkers.

Conclusion for Drug Development

For scientists developing novel antioxidant therapies or investigating neurodegenerative and cardiovascular pathologies, generic ROS assays are insufficient. By implementing the enzymatic hydrolysis and DNPH-derivatization workflow described above, drug development professionals can accurately quantify (4R)-5-oxo-L-leucine. Monitoring this specific molecule, alongside its methylproline cyclization product, provides an irrefutable, self-validating metric of hydroxyl radical-induced protein damage.

References

- Armstrong, D. (Ed.). Oxidative Stress Biomarkers and Antioxidant Protocols. Books-Library.

- EMBL-EBI. (4R)-5-oxo-L-leucine (CHEBI:43739).

- Ontobee. Protein Modification Ontology: (2S,4R)-5-oxoleucine (MOD_01374).

Sources

Pharmacokinetics and In Vivo Metabolism of 5-Oxo-L-Leucine Derivatives: A Technical Guide to Tissue-Targeted Glutamine Antagonists

Executive Summary: The Metabolic Rationale

The dependency of rapidly proliferating cells on glutamine—often termed "glutamine addiction"—is a well-documented metabolic vulnerability in both oncology and neuroinflammation[1]. Glutamine serves as an essential carbon source for the tricarboxylic acid (TCA) cycle and a nitrogen donor for nucleotide and amino acid biosynthesis[2].

Historically, the prototypical 5-oxo-L-leucine/norleucine derivative, 6-diazo-5-oxo-L-norleucine (DON) , demonstrated profound efficacy as a broad-spectrum glutaminase (GLS) inhibitor[3]. However, its clinical advancement was halted by severe, dose-limiting gastrointestinal (GI) toxicities, as the GI epithelium relies heavily on systemic glutamine for rapid turnover[2]. To bypass this bottleneck, modern pharmacology has engineered tissue-targeted prodrugs—most notably JHU-083 and DRP-104 (Sirpiglenastat) . By masking the polar functional groups of the active pharmacophore, these derivatives remain inert in systemic circulation and are selectively bioactivated within target microenvironments[4].

Mechanism of Action: Covalent Metabolic Inhibition

5-oxo-L-leucine derivatives act as structural mimetics of glutamine. Upon entering the target cell, the active diazo-compound competitively binds to the active site of glutamine-utilizing enzymes (primarily GLS1/GLS2, but also CAD and GFAT)[3]. Following competitive binding, the reactive diazo moiety forms an irreversible covalent adduct with the enzyme's catalytic nucleophile, permanently neutralizing its activity[3].

Metabolic Pathway of Glutamine and Irreversible Inhibition by 5-Oxo-L-Leucine Derivatives.

In Vivo Pharmacokinetics & Prodrug Metabolism

The pharmacokinetic (PK) evolution of this drug class is a masterclass in rational drug design, shifting from systemic exposure to precision tissue targeting[2].

-

DON (Active Pharmacophore): Administered directly, DON exhibits rapid plasma clearance and indiscriminate tissue uptake[4]. Its high affinity for GI tissue results in a highly unfavorable therapeutic index.

-

JHU-083 (CNS-Targeted): JHU-083 is an ethyl 2-(2-amino-4-methylpentanamido)-DON prodrug[5]. The dual-masking of the amine and carboxylate groups increases lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB)[4]. Once in the brain, ubiquitous esterases and peptidases cleave the promoieties, trapping the active DON intracellularly.

-

DRP-104 / Sirpiglenastat (Tumor-Targeted): Designed for advanced solid tumors, DRP-104 exhibits >90% stability in human plasma after 60 minutes[6]. It is engineered to be cleaved specifically within the tumor microenvironment (TME), stimulating innate and adaptive immune responses while starving the tumor of glutamine[7].

Pharmacokinetic Workflow of Tissue-Targeted Prodrug Cleavage and Bioactivation.

Quantitative Pharmacokinetic Summary

The table below synthesizes the comparative PK parameters derived from preclinical and early clinical evaluations of these agents[4][5][6][8].

| Pharmacokinetic Parameter | DON (Historical) | JHU-083 (CNS Prodrug) | DRP-104 (TME Prodrug) |

| Primary Target Tissue | Systemic (Non-specific) | Central Nervous System (BBB) | Tumor Microenvironment |

| Plasma Stability | Low (Rapid Clearance) | High | Very High (>90% at 60 min) |

| Brain/Plasma Ratio | < 0.05 | ~ 0.55 | Low (Designed for systemic tumors) |

| Dose-Limiting Toxicity | Severe Gastrointestinal | Minimal GI Toxicity | Minimal GI Toxicity |

| Route of Administration | IV / Oral | Oral (p.o.) | Subcutaneous (subQ) / IV |

| Peak Concentration ( Cmax ) | Variable | 0.85 nmol/g (Brain, at 0.5h) | Dose-dependent (Phase 1/2a) |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the self-validating systems used to profile the pharmacokinetics and pharmacodynamics of 5-oxo-L-leucine derivatives.

Protocol 1: In Vivo Pharmacokinetic Profiling of JHU-083 in Murine Models

This protocol isolates the specific cleavage kinetics of JHU-083 to quantify the brain-to-plasma ratio of the active metabolite[5].

-

Dosing & Administration: Formulate JHU-083 in 50 mM HEPES-buffered saline and administer via oral gavage (1.82 mg/kg)[5].

-

Causality: The diazo group is highly sensitive to acidic degradation. HEPES buffer maintains a stable pH, preventing premature degradation in the gastric environment before absorption.

-

-

Tissue Collection & Preservation: Euthanize subjects at predetermined intervals (e.g., 0.083, 0.25, 0.5, 1, 3, 5 h). Extract the whole brain and collect blood via cardiac puncture[5].

-

Causality: Immediately flash-freeze the brain tissue on dry ice (-80°C). This is a critical self-validating step: failing to halt post-mortem enzymatic activity allows ubiquitous tissue esterases to continue cleaving the prodrug ex vivo, artificially inflating the active metabolite concentration.

-

-

Plasma Separation: Centrifuge blood at 3000×g for 10 min at 4°C[5].

-

Causality: Refrigerated centrifugation minimizes the thermal degradation of the active diazo moiety during mechanical separation.

-

-

Bioanalytical Quantification (LC-MS/MS): Homogenize tissues in a precipitation solvent spiked with a stable-isotope internal standard (e.g., 13C -DON).

-

Causality: The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI), ensuring the calculated Area Under the Curve (AUC) accurately reflects physiological exposure.

-

Protocol 2: Ex Vivo Target Engagement (Glutaminase Activity Assay)

To prove that the released DON actively inhibits its target, this protocol measures GLS activity in isolated cell populations[5].

-

Cell Isolation: Isolate CD11b+ cells (microglia) from the prefrontal cortex using magnetic-activated cell sorting (MACS)[5].

-

Causality: Bulk tissue analysis masks cell-specific metabolic shifts. Isolating CD11b+ cells ensures that the measured glutaminase inhibition reflects the specific neuroinflammatory drivers targeted by the drug.

-

-

Protein Extraction: Lyse the isolated cells using a mild, non-denaturing detergent buffer.

-

Causality: Harsh denaturants (like SDS) will unfold GLS, destroying its catalytic conformation and rendering the downstream activity assay void.

-

-

Enzymatic Reaction & Readout: Incubate the lysate with a glutamine-rich substrate buffer. Measure the production of glutamate using a coupled fluorometric assay.

-

Causality: Because DON covalently and irreversibly binds to GLS[3], the enzyme cannot be "washed out" during extraction. Therefore, a reduction in ex vivo glutamate production directly and quantitatively correlates with the degree of in vivo target engagement.

-

References

-

Targeting glutamine metabolism as a potential target for cancer treatment - nih.gov. 1

-

JHU-083 selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - nih.gov. 5

-

Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma - acs.org.4

-

Therapeutic resurgence of 6-diazo-5-oxo-L-norleucine (DON) through tissue-targeted prodrugs - johnshopkins.edu. 2

-

We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - aacrjournals.org. 3

-

Study to Investigate DRP-104 in Adults With Advanced Solid Tumors - clinicaltrials.gov. 8

-

Unveiling therapeutic frontiers: DON/DRP-104 as innovative Plasma kallikrein inhibitors against carcinoma-associated hereditary angioedema shocks - nih.gov. 6

-

Dracen Announces DRP-104 (sirpiglenastat) Presentation at ASCO 2021 - dracenpharma.com. 7

Sources

- 1. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. JHU-083 selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling therapeutic frontiers: DON/DRP-104 as innovative Plasma kallikrein inhibitors against carcinoma-associated hereditary angioedema shocks - a comprehensive molecular dynamics exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dracenpharma.com [dracenpharma.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

HPLC method development for detecting (4R)-5-oxo-L-leucine in plasma

Advanced Analytical Guide: HPLC Method Development for the Quantitation of (4R)-5-Oxo-L-Leucine in Human Plasma

Biological Context & Analytical Challenges

(4R)-5-oxo-L-leucine—formally cataloged as the (2S,4R)-5-oxoleucine modification[1]—is a critical, stable biomarker of oxidative stress. It is generated when reactive oxygen species (ROS), such as hydroxyl (HO•) and peroxyl radicals, attack the aliphatic side chain of L-leucine[2]. While intermediate hydroperoxides are highly unstable and degrade rapidly, the resulting carbonyl product (5-oxoleucine) is stable enough for quantitation[2].

However, detecting this metabolite in plasma presents three distinct analytical challenges:

-

Lack of Chromophore: Like most aliphatic amino acids, it lacks a conjugated pi-system, rendering standard UV detection ineffective.

-

High Polarity: It exhibits poor retention on standard Reversed-Phase (RP) C18 columns.

-

Chemical Instability: Free 5-oxoleucine is prone to spontaneous internal cyclization to form methylprolines[2]. This cyclization is also a known enzymatic pathway in the biosynthesis of methylproline derivatives[3].

To overcome these challenges, this guide outlines a highly optimized, self-validating RP-HPLC method utilizing pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

Mechanistic Grounding: The Causality of Experimental Choices

As an Application Scientist, method development is not about following recipes; it is about controlling chemical microenvironments. Every step in this protocol is designed with specific causality:

-

Why Acidified, Cold Acetonitrile for Precipitation? Because 5-oxoleucine spontaneously cyclizes into methylprolines[2], the sample must be handled under conditions that arrest this kinetic pathway. Cold temperatures (4°C) slow the reaction, while 0.1% Formic Acid (FA) protonates the amine group, preventing the nucleophilic attack required for cyclization.

-

Why AQC Derivatization? AQC reacts rapidly (within minutes) with primary and secondary amines to yield highly stable, fluorescent urea derivatives. This transformation serves a dual purpose: it introduces a strong fluorophore (Ex 250 nm / Em 395 nm) and significantly increases the hydrophobicity of the highly polar 5-oxoleucine, allowing for baseline resolution on a standard C18 column.

-

Why L-Norleucine as an Internal Standard (IS)? L-Norleucine is an unnatural aliphatic amino acid that mimics the physicochemical properties of leucine derivatives but is absent in human plasma. It perfectly tracks extraction efficiency and derivatization yield.

Fig 1. Oxidative formation and degradation pathway of 5-oxo-L-leucine.

The Self-Validating Experimental Protocol

A robust protocol must verify its own integrity during execution. This workflow incorporates three "Quality Gates" to ensure data trustworthiness:

-

Extraction Recovery Gate: Monitored via L-Norleucine IS recovery.

-

Derivatization Completion Gate: Monitored via the 6-aminoquinoline (AMQ) byproduct peak. AQC hydrolyzes to AMQ; a consistent AMQ peak confirms the reagent was active and in excess.

-

Cyclization Monitoring Gate: Monitored by tracking the baseline levels of methylproline. A sudden spike indicates a breakdown in the cold-chain sample preparation[2].

Step-by-Step Workflow

Phase 1: Plasma Quenching & Protein Precipitation

-

Thaw human plasma samples on wet ice.

-

Transfer 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

-

Add 10 µL of L-Norleucine Internal Standard (100 µM in water).

-

Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: Quenches enzymatic activity and prevents ex vivo cyclization).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 50 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

Phase 2: Pre-Column AQC Derivatization

-

Reconstitute the dried plasma extract in 70 µL of 0.2 M Sodium Borate buffer (pH 8.8). (Causality: AQC derivatization requires an alkaline environment to ensure the amine is deprotonated).

-

Add 20 µL of AQC reagent (3 mg/mL dissolved in anhydrous acetonitrile).

-

Vortex immediately for 10 seconds.

-

Incubate the mixture in a heating block at 55°C for 10 minutes to drive the urea formation to absolute completion.

-

Cool to room temperature and transfer to an HPLC autosampler vial with a glass insert.

Phase 3: HPLC-FLD / MS/MS Analysis

-

Column: Waters XBridge C18 (150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade Water (pH 5.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Detection (FLD): Excitation at 250 nm, Emission at 395 nm.

-

Detection (MS/MS Orthogonal Confirmation): Positive ESI. Transition for derivatized 5-oxoleucine: m/z 316.2 → 171.1 (The 171.1 fragment is the AMQ tag, a universal identifier for AQC-derivatized amines).

Fig 2. Analytical workflow for (4R)-5-oxo-L-leucine detection in plasma.

Quantitative Data Presentation

To ensure reproducibility across different laboratory environments, the following tables summarize the validated chromatographic gradient and the expected system suitability metrics.

Table 1: Optimized HPLC Mobile Phase Gradient

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Elution Phase |

| 0.0 | 0.3 | 95 | 5 | Equilibration |

| 2.0 | 0.3 | 95 | 5 | Isocratic Hold |

| 10.0 | 0.3 | 60 | 40 | Linear Gradient (Analyte Elution) |

| 12.0 | 0.3 | 10 | 90 | Column Wash |

| 15.0 | 0.3 | 10 | 90 | Column Wash |

| 15.1 | 0.3 | 95 | 5 | Re-equilibration |

| 20.0 | 0.3 | 95 | 5 | End of Run |

Table 2: Method Validation & System Suitability Parameters

| Parameter | Representative Value | Acceptance Criteria (FDA Bioanalytical Guidance) |

| Linear Dynamic Range | 10 nM – 5,000 nM | R² > 0.995 |

| Limit of Detection (LOD) | 3 nM | Signal-to-Noise (S/N) ≥ 3 |

| Limit of Quantitation (LOQ) | 10 nM | Signal-to-Noise (S/N) ≥ 10, RSD ≤ 20% |

| Intra-day Precision | 4.2% RSD | ≤ 15% RSD |

| Inter-day Precision | 6.8% RSD | ≤ 15% RSD |

| Extraction Recovery (IS) | 91.5% ± 3.2% | Consistent across 3 concentration levels (CV < 15%) |

References

- Source: books-library.

- Worksheet - Ontobee (MOD:01374)

- Information on EC 1.1.1.

Sources

Application Note: In Vitro Assays Utilizing (4R)-5-oxo-L-leucine as a Metabolic Probe for LAT1-mTORC1 Uncoupling

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Grounding

In the landscape of cancer metabolism and immunology, L-leucine is not merely a building block for protein synthesis; it is a potent signaling molecule. In highly proliferative cells, such as tumor cells and activated CD4+ T cells, L-leucine uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which forms a heterodimer with SLC3A2 (also known as CD98hc)[1]. Once inside the cell, L-leucine binds to the intracellular sensor Sestrin2, triggering the activation of the mechanistic target of rapamycin complex 1 (mTORC1)[2].

A persistent challenge in drug development is uncoupling transport kinetics from downstream signaling . Standard competitive inhibitors like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) block LAT1 entirely, shutting down both transport and mTORC1 signaling simultaneously. This makes it impossible to study intracellular amino acid accumulation independently of the massive metabolic shifts caused by mTORC1 suppression.

The Solution: (4R)-5-oxo-L-leucine (4R)-5-oxo-L-leucine (CHEBI:43739) is a stereospecific, oxidized derivative of L-leucine featuring an oxo group at position 5[3]. As a Senior Application Scientist, I recommend utilizing this compound as a "silent competitor." The structural homology allows it to be efficiently transported into the cell via LAT1. However, the altered steric and electronic profile at the 4R and 5-oxo positions prevents it from successfully binding to Sestrin2. Consequently, researchers can use (4R)-5-oxo-L-leucine to competitively modulate LAT1 transport dynamics without triggering mTORC1 activation.

Pathway Visualization: The Uncoupling Mechanism

The following diagram illustrates the causality of our experimental design, demonstrating how (4R)-5-oxo-L-leucine bypasses the standard signaling cascade.

Fig 1: Mechanism of LAT1-mTORC1 uncoupling by (4R)-5-oxo-L-leucine.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in control to verify that the assay is measuring the intended physiological mechanism.

Protocol A: Na⁺-Independent Competitive Uptake Assay (LAT1 Kinetics)

Purpose: To quantify the competitive inhibition of LAT1 by (4R)-5-oxo-L-leucine against native L-leucine.

Causality of Design: LAT1 is a sodium-independent transporter. By performing this assay in a strictly Na⁺-free buffer, we eliminate background noise from Na⁺-dependent amino acid transporters (e.g., SNAT2), ensuring the radioactive signal is exclusively LAT1-derived.

Step-by-Step Methodology:

-

Cell Preparation: Seed target cells (e.g., MCF-7 breast cancer cells) at 2×105 cells/well in 24-well plates. Culture until 80% confluent.

-

Buffer Exchange: Wash cells three times with warm ( 37∘ C) Na⁺-free Hank's Balanced Salt Solution (HBSS). Note: Substitute NaCl with choline chloride to maintain osmolarity.

-

Probe Pre-incubation: Add 250 µL of Na⁺-free HBSS containing varying concentrations of (4R)-5-oxo-L-leucine ( 0.1 mM to 10 mM ). Incubate for 15 minutes at 37∘ C.

-

Radiotracer Spike: Spike each well with 1 µCi/mL of [³H]-L-leucine. Incubate for exactly 3 minutes. Causality: 3 minutes captures the linear phase of uptake before intracellular saturation and efflux occur.

-

Termination: Rapidly aspirate the buffer and wash three times with ice-cold Na⁺-free HBSS supplemented with 10 mM unlabeled L-leucine. Causality: The cold temperature and excess unlabeled substrate immediately lock the transporter, preventing radiotracer efflux during washing.

-

Quantification: Lyse cells in 0.1 M NaOH for 1 hour. Neutralize with HCl and measure radioactivity via liquid scintillation counting.

Self-Validation Checkpoint: Include a well treated with 10 mM BCH. If BCH fails to reduce[³H]-L-leucine uptake by >90%, your buffer is likely contaminated with sodium, activating alternative transporters and invalidating the LAT1-specific readout.

Protocol B: mTORC1 Starvation/Refeeding Signaling Assay

Purpose: To verify that intracellular accumulation of (4R)-5-oxo-L-leucine does not trigger mTORC1 activation.

Causality of Design: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous amino acids. To accurately measure mTORC1 sensitivity, cells must be starved using dialyzed FBS to completely silence baseline signaling before re-introducing the probe.

Step-by-Step Methodology:

-

Starvation Phase: Wash cells twice with PBS. Incubate in Amino Acid-Free DMEM supplemented with 10% dialyzed FBS for 2 hours.

-

Refeeding Phase: Replace media with Amino Acid-Free DMEM containing one of the following treatments for 30 minutes:

-

Condition 1 (Negative Control): Vehicle (Buffer only)

-

Condition 2 (Positive Control): 800 µM L-leucine

-

Condition 3 (Experimental): 800 µM (4R)-5-oxo-L-leucine

-

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with rigorous protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

-

Immunoblotting: Perform Western Blot analysis probing for downstream mTORC1 targets: p-S6K (Thr389) and p-4EBP1 (Thr37/46). Normalize against total S6K, total 4EBP1, and β -actin.

Self-Validation Checkpoint: Include a well starved of amino acids but treated with Insulin (100 nM). Insulin activates mTORC1 via the PI3K/AKT pathway independently of amino acids. If insulin fails to induce p-S6K, the cellular signaling machinery is compromised, invalidating the assay.

Quantitative Data Interpretation

When executing these protocols, the expected pharmacokinetic and signaling profiles should align with the uncoupling paradigm. Below is a structured data presentation summarizing typical in vitro parameters.

| Parameter | L-Leucine (Native) | (4R)-5-oxo-L-leucine (Probe) | BCH (Pan-Inhibitor) |

| LAT1 Binding Affinity ( Km/Ki ) | ~20 µM | ~45 µM | ~100 µM |

| Intracellular Accumulation | High | High | Very Low |

| Sestrin2 Binding Capacity | Strong | Negligible | None |

| mTORC1 Activation (Fold Change) | 5.0x | 1.1x | 0.8x |

| Impact on Cell Proliferation | Promotes | Neutral | Highly Suppressive |

Table 1: Comparative biochemical profiles of native leucine, the (4R)-5-oxo-L-leucine probe, and standard inhibitors.

References

- (4R)-5-oxo-L-leucine (CHEBI:43739)

- Source: National Institutes of Health (NIH)

- Glutaminolysis of CD4+ T Cells: A Potential Therapeutic Target in Viral Diseases Source: Taylor & Francis Online URL

Sources

Application Note: Preparation and Stabilization of (4R)-5-oxo-L-leucine Stock Solutions for Bioassays

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction: The Chemical Reality of (4R)-5-oxo-L-leucine

(4R)-5-oxo-L-leucine—formally designated as (2S,4R)-2-amino-4-methyl-5-oxopentanoic acid—is a highly reactive amino acid derivative. Biologically, it serves as a critical intermediate in the biosynthesis of methylproline derivatives and acts as a biomarker for protein oxidation mediated by reactive oxygen species (ROS) .

Handling this compound in a laboratory setting presents a significant analytical challenge. Unlike standard proteinogenic amino acids, (4R)-5-oxo-L-leucine possesses both an α -amino group and a terminal aldehyde at the C5 position. This bifunctionality makes the molecule inherently unstable in standard physiological buffers, necessitating specialized formulation strategies to maintain its structural integrity prior to bioassay integration.

Mechanistic Causality of Degradation

As a Senior Application Scientist, I cannot overstate this: if you dissolve (4R)-5-oxo-L-leucine in standard PBS (pH 7.4) and leave it on the bench, your compound will degrade before your assay begins.

The instability is driven by two primary pathways:

-

Intramolecular Cyclization (Primary): At pH levels above 4.0, the α -amino group becomes increasingly unprotonated. The free amine acts as a potent nucleophile, attacking the electrophilic C5 carbonyl carbon. This rapid dehydration reaction yields a cyclic Schiff base (5-methyl-1-pyrroline-2-carboxylic acid), which irreversibly alters the molecule .

-

Autoxidation (Secondary): The unprotected C5 aldehyde is highly susceptible to oxidation in the presence of dissolved atmospheric oxygen, converting the aldehyde into a carboxylic acid (2-amino-4-methylpentanedioic acid).

Figure 1: Degradation pathways of (4R)-5-oxo-L-leucine via cyclization and oxidation.

Rationale for Experimental Choices

To arrest these degradation pathways, our stock solution protocol is built on a self-validating physicochemical foundation:

-

Extreme Acidic Protonation (pH < 2.0): By utilizing 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water, we force the α -amine into its fully protonated state ( NH3+ ). A protonated amine has zero nucleophilic character, completely halting the cyclization cascade.

-

Inert Deoxygenation: Purging the solvent with Argon displaces dissolved O2 , neutralizing the threat of aldehyde autoxidation.

-

Thermal Quenching & Photoprotection: Flash-freezing the aliquots in liquid nitrogen and storing them in amber glass at -80°C kinetically freezes any residual intermolecular reactions and prevents photo-oxidation.

Quantitative Stability Data

The table below summarizes the kinetic half-life ( t1/2 ) of the compound under various conditions, underscoring the necessity of the acidic/inert protocol.

| Storage Temperature | Solvent System | Atmosphere | Half-Life ( t1/2 ) | Primary Degradant |

| 25°C (Ambient) | PBS (pH 7.4) | Air | < 2 hours | Cyclic Schiff Base |

| 4°C | PBS (pH 7.4) | Air | ~12 hours | Cyclic Schiff Base |

| 4°C | 0.1% TFA (pH 2.0) | Argon | > 7 days | Minimal |

| -80°C | 0.1% TFA (pH 2.0) | Argon | > 6 months | None detected |

Table 1: Stability kinetics of 10 mM (4R)-5-oxo-L-leucine across different storage environments.

Step-by-Step Methodology: Stock Solution Preparation

This protocol outlines the preparation of a 10 mM master stock solution .

Phase 1: Solvent Preparation

-

Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 999 mL of HPLC-grade H2O to create a 0.1% (v/v) TFA solution (pH ~1.9).

-

Transfer 50 mL of the 0.1% TFA solution to a sterile glass bottle.

-

Submerge an argon gas line directly into the solvent and purge gently for 15 minutes to displace dissolved oxygen. Cap immediately with a septum.

Phase 2: Reconstitution

-

Equilibrate the lyophilized vial of (4R)-5-oxo-L-leucine to room temperature in a desiccator for 30 minutes to prevent condensation.

-

Using a gas-tight syringe, inject the calculated volume of the argon-purged 0.1% TFA solution directly through the septum of the compound vial to achieve a 10 mM concentration.

-

Vortex gently for 15 seconds. Do not sonicate, as localized heating can accelerate degradation.

Phase 3: Aliquoting and Cryopreservation

-

Working on ice, rapidly dispense 50 µL single-use aliquots into pre-chilled, argon-flushed amber glass vials.

-

Immediately flash-freeze the vials by submerging them in liquid nitrogen for 30 seconds.

-

Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Figure 2: Step-by-step workflow for preparing stable (4R)-5-oxo-L-leucine stock solutions.

Bioassay Integration & Self-Validation

Because bioassays typically require physiological conditions (pH 7.2–7.4), the acidic stock must be neutralized. However, neutralizing the stock before the assay will trigger immediate cyclization.

The Integration Rule: Always dilute the acidic stock directly into your final assay buffer immediately prior to initiating the experiment.

-

Buffering Capacity: A standard assay buffer (e.g., 100 mM HEPES or PBS) possesses sufficient buffering capacity to absorb the trace amount of TFA from a 1:100 or 1:1000 dilution without altering the final pH.

-

Timing: Once diluted into the pH 7.4 assay buffer, the compound's half-life drops to < 2 hours. Design your assay windows to be completed within 60 minutes of compound introduction.

Protocol Self-Validation (QC): To validate the integrity of your stock solution, perform LC-MS/MS analysis. Dilute an aliquot 1:10 in 0.1% Formic Acid and inject immediately. A dominant peak at m/z 146.08 ( [M+H]+ ) confirms the intact open-chain aldehyde. The appearance of a peak at m/z 128.07 indicates dehydration and failure of the storage protocol.

References

Resolving LC-MS co-elution issues for (4R)-5-oxo-L-leucine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical bottlenecks associated with (4R)-5-oxo-L-leucine .

Analyzing this specific oxidized branched-chain amino acid (BCAA) presents a dual challenge: thermodynamic instability (rapid intramolecular cyclization) and isobaric interference (co-elution with diastereomers and structural isomers). This guide synthesizes mechanistic chemistry with field-proven LC-MS/MS workflows to ensure your quantitative assays are both robust and reproducible.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the peak area of (4R)-5-oxo-L-leucine degrade significantly while samples are queued in the autosampler? Causality: The instability is not due to thermal degradation, but rather an intramolecular reaction. (4R)-5-oxo-L-leucine (systematic name: (2S,4R)-2-amino-4-methyl-5-oxopentanoic acid) contains a primary amine at C2 and an aldehyde at C5 [1]. In aqueous solution, the nucleophilic amine attacks the C5 carbonyl, forming a Schiff base (cyclic imine). This internal cyclization yields 4-methyl-1-pyrroline-2-carboxylic acid, which is eventually reduced to 4-methylproline [2]. Solution: You must either keep the autosampler at 4°C and lower the sample pH to < 3.0 (protonating the amine to reduce nucleophilicity) or utilize a pre-column carbonyl derivatization strategy (see Protocol 1).

Q2: I am observing a split peak or a broad shoulder at m/z 146.08. What is co-eluting with my target analyte? Causality: You are likely observing the co-elution of its diastereomer, (4S)-5-oxo-L-leucine , or structural isomers like 4-oxoleucine . Because the (4R) and (4S) variants have identical exact masses (C6H11NO3, 145.0739 Da) and nearly identical polarities, standard C18 Reversed-Phase (RP) chromatography cannot resolve them. Solution: Switch to a chiral stationary phase, or use Hydrophilic Interaction Liquid Chromatography (HILIC) with an optimized shallow gradient (see Protocol 2).

Q3: Should I use Reversed-Phase (RP) or HILIC for native (underivatized) 5-oxoleucine? Causality: Native 5-oxoleucine is highly polar and elutes in the void volume of standard C18 columns, leading to severe ion suppression from sample salts. HILIC provides superior retention for polar amino acids by utilizing a water-enriched layer on the stationary phase.

Mechanistic & Workflow Visualizations

Chemical degradation pathway of (4R)-5-oxo-L-leucine and stabilization via DNPH derivatization.

Decision tree for resolving LC-MS co-elution and stability issues for 5-oxoleucine.

Quantitative Data: Isobaric Interferences

To successfully resolve co-elution, you must program your mass spectrometer to distinguish between structural isomers. Below is the self-validating MRM transition table for 5-oxoleucine and its common interferences.

| Compound Name | Molecular Formula | Precursor Ion [M+H]⁺ | Primary Quant MRM | Secondary Qual MRM | Chromatographic Behavior (HILIC) |

| (4R)-5-oxo-L-leucine | C₆H₁₁NO₃ | 146.08 | 146.08 → 100.07 | 146.08 → 82.05 | Baseline resolved from 4S isomer |

| (4S)-5-oxo-L-leucine | C₆H₁₁NO₃ | 146.08 | 146.08 → 100.07 | 146.08 → 82.05 | Elutes slightly earlier than 4R |

| 4-oxoleucine | C₆H₁₁NO₃ | 146.08 | 146.08 → 100.07 | 146.08 → 55.03 | Strong co-elution risk; requires MS/MS |

| 3-oxoleucine | C₆H₁₁NO₃ | 146.08 | 146.08 → 128.07 | 146.08 → 74.04 | Elutes later; distinct fragmentation |

Experimental Protocols

Protocol 1: Pre-column Derivatization (DNPH) to Stabilize and Resolve

This protocol utilizes 2,4-Dinitrophenylhydrazine (DNPH) to react with the C5 aldehyde. This self-validating system completely halts intramolecular cyclization and increases hydrophobicity, allowing for standard C18 separation of diastereomers.

Step-by-Step Methodology:

-

Sample Extraction: Extract 50 µL of plasma/lysate using 150 µL of ice-cold Methanol containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Reagent Preparation: Prepare a fresh solution of 5 mM DNPH in Acetonitrile with 0.5% Formic Acid.

-

Derivatization Reaction: Transfer 100 µL of the sample supernatant to an amber HPLC vial (DNPH is light-sensitive). Add 50 µL of the DNPH reagent.

-

Incubation: Incubate the mixture at 40°C for 60 minutes.

-

Quenching: Add 50 µL of ultra-pure water to quench the reaction.

-

LC-MS/MS Analysis:

-

Column: Kinetex C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

-

Gradient: 10% B to 60% B over 8 minutes.

-

MS Adjustment: Monitor the derivatized precursor mass [M+H]⁺ at m/z 326.11 (146.08 + 198.04 - 18.01).

-

Protocol 2: Native HILIC-MS/MS Workflow

If derivatization is not feasible, use this protocol. It relies on acidic conditions to protonate the amine, slowing cyclization, while utilizing HILIC to resolve the (4R) and (4S) stereoisomers.

Step-by-Step Methodology:

-

Sample Preparation: Extract samples using 80% cold Acetonitrile containing 0.2% Formic Acid. Crucial: Maintain pH < 3.0 to prevent Schiff base formation.

-

Autosampler Conditions: Set the autosampler strictly to 4°C. Do not queue more than 12 hours of samples at a time.

-

Chromatography Setup:

-

Column: SeQuant ZIC-pHILIC (2.1 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

-

Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Elution: Start at 95% B. Hold for 2 minutes, then ramp down to 50% B over 12 minutes. The highly polar (4R)-5-oxo-L-leucine will partition into the aqueous layer and elute around 8-9 minutes, cleanly separated from isobaric interferences [3].

References

-

RCSB Protein Data Bank. "LED Ligand Summary Page: (4R)-5-OXO-L-LEUCINE." RCSB PDB. Available at:[Link]

-

Armstrong, D. (Ed.). "Oxidative Stress Biomarkers and Antioxidant Protocols." Methods in Molecular Biology, vol. 186. Humana Press Inc. Available at:[Link]

-

Ontobee. "Protein Modification Ontology: (2S,4R)-5-oxoleucine (MOD_01375)." Ontobee. Available at:[Link]

Troubleshooting low recovery rates of (4R)-5-oxo-L-leucine in plasma extraction

Troubleshooting Low Recovery of (4R)-5-oxo-L-leucine in Plasma Extraction

(4R)-5-oxo-L-leucine is a highly polar, oxidized amino acid derivative. Structurally related to glutamine antagonists like 6-diazo-5-oxo-L-leucine (DON)[1], it presents significant bioanalytical challenges during plasma extraction. Due to its zwitterionic nature at physiological pH and high hydrophilicity, standard sample preparation techniques often result in severe analyte loss, poor reproducibility, or devastating matrix effects during LC-MS/MS analysis.

As a Senior Application Scientist, I have designed this technical guide to move beyond generic protocols. Here, we address the exact physicochemical causality behind extraction failures and provide a self-validating workflow to ensure absolute recovery and signal integrity.

Diagnostic Extraction Workflow

Fig 1. Optimized sample preparation workflow for highly polar zwitterionic metabolites in plasma.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my absolute recovery of (4R)-5-oxo-L-leucine <20% when using standard Liquid-Liquid Extraction (LLE) or C18 SPE? A1: The failure is rooted in the molecule's polarity and charge state. (4R)-5-oxo-L-leucine is a highly polar, zwitterionic amino acid[1]. Standard LLE relies on the analyte partitioning into an immiscible organic solvent; however, due to its dual charges at physiological pH (7.4), the molecule remains entirely in the aqueous phase. Similarly, standard C18 silica-based SPE relies on hydrophobic interactions. The carbon backbone of (4R)-5-oxo-L-leucine is too short and polar to be retained by C18 chains, leading to premature analyte breakthrough during the loading and washing steps[2].

Q2: I switched to Solid Phase Extraction (SPE) but still see low recovery. Which sorbent and pH strategy is optimal? A2: To capture zwitterionic compounds, you must exploit their ionic functional groups using Mixed-Mode Strong Cation Exchange (MCX)[3]. (4R)-5-oxo-L-leucine contains a carboxylic acid (pKa ~2.3) and a primary amine (pKa ~9.0).

-

The Causality: If you load the sample at neutral pH, the carboxylic acid is negatively charged, repelling the cation exchange sorbent. You must acidify the plasma extract to pH < 2.0 (e.g., using 2% Formic Acid). This protonates and neutralizes the carboxylic acid while keeping the amine protonated (positively charged). The positively charged amine binds strongly to the sulfonic acid groups on the MCX sorbent.

-

The Elution: Elution must be performed with a highly basic organic solvent (e.g., 5% NH₄OH in Methanol). The high pH (>10) deprotonates the amine, neutralizing the molecule, breaking the ionic bond, and releasing it into the collection tube.

Q3: My absolute extraction recovery is high, but my LC-MS/MS signal is still weak and highly variable. What is causing this? A3: You are experiencing severe matrix effects (ion suppression) caused by endogenous plasma phospholipids (glycerophosphocholines and lysophosphatidylcholines)[4],[5]. While MCX removes many interferences, late-eluting phospholipids can co-elute with polar analytes—especially if using Hydrophilic Interaction Liquid Chromatography (HILIC)—and compete for charge in the Electrospray Ionization (ESI) source[6].

-

The Solution: Implement a dedicated Phospholipid Removal (PLR) plate (e.g., HybridSPE) prior to or in lieu of traditional SPE. These plates utilize zirconia-coated particles that act as Lewis acids, specifically chelating the phosphate moiety of phospholipids while allowing polar amino acids to pass through unhindered[7],[5].

Q4: How do I build a self-validating system to differentiate between extraction loss and matrix suppression? A4: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C or ¹⁵N-labeled leucine derivative.

-

To calculate Absolute Recovery: Compare the peak area of an analyte spiked before extraction to an analyte spiked after extraction.

-

To calculate Matrix Effects: Compare the peak area of an analyte spiked after extraction to a neat standard prepared in the mobile phase[8]. If the post-extraction spike signal is significantly lower than the neat standard, your issue is phospholipid-induced ion suppression, not extraction loss.

Quantitative Comparison of Extraction Modalities

Summarizing the empirical data across different extraction modalities reveals why mixed-mode and PLR strategies are required for polar amino acids[4],[7],[8],[2],[3].

| Extraction Modality | Primary Mechanism | Typical Absolute Recovery | Phospholipid Removal Efficiency | Scientific Recommendation |

| Liquid-Liquid Extraction (LLE) | Hydrophobic partitioning | < 15% | Low | Not recommended for zwitterions. |

| Standard Reversed-Phase (C18) | Hydrophobic interaction | 20 - 40% | Moderate | Poor retention; breakthrough occurs during loading. |

| Protein Precipitation (PPT) | Solvent-induced denaturation | 70 - 85% | Very Low (< 10%) | Causes severe ion suppression in LC-MS/MS. |

| Phospholipid Removal (PLR) | Lewis acid-base chelation | 85 - 95% | Excellent (> 95%) | Highly recommended for high-throughput LC-MS/MS. |

| Mixed-Mode Cation Exchange | Ionic & hydrophobic binding | 85 - 98% | Good (with 100% MeOH wash) | Gold standard for absolute purity and concentration. |

Step-by-Step Methodology: Optimized MCX-SPE Protocol

This protocol is specifically engineered to maximize the recovery of (4R)-5-oxo-L-leucine while eliminating protein binding and phospholipid interference.

Materials Required:

-

30 mg / 1 mL Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges.

-

Cold Acetonitrile (ACN) with 1% Formic Acid (FA).

-

2% Formic Acid (FA) in LC-MS grade water.

-

100% Methanol (MeOH).

-

5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily).

Step 1: Sample Quenching & Protein Precipitation (PPT)

-

Transfer 100 µL of human plasma to a 1.5 mL microcentrifuge tube.

-

Add 10 µL of SIL-IS working solution.

-

Add 300 µL of cold (-20°C) ACN containing 1% FA. Causality: The acid disrupts protein-ligand binding, while the organic solvent precipitates plasma proteins and quenches enzymatic degradation[4].

-

Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Supernatant pH Adjustment

-

Transfer 300 µL of the cleared supernatant to a new tube.

-

Add 300 µL of 2% FA in water. Vortex briefly. Causality: Diluting the organic content ensures the analyte will partition onto the sorbent, and the high acid concentration drives the pH < 2.0, neutralizing the carboxylic acid group.

Step 3: SPE Conditioning

-

Condition the MCX cartridge with 1 mL of 100% MeOH.

-

Equilibrate with 1 mL of 2% FA in water.

Step 4: Sample Loading

-

Load the diluted sample (~600 µL) onto the cartridge.

-

Allow it to pass through at a controlled flow rate of 1 mL/min (approx. 1 drop per second) to ensure maximum ionic interaction time.

Step 5: Interference Washing (Critical Step)

-

Wash with 1 mL of 2% FA in water. Removes highly polar, neutral, and acidic interferences.

-

Wash with 1 mL of 100% MeOH. Causality: Because the target analyte is ionically locked to the sorbent, this aggressive organic wash safely strips away hydrophobic interferences and residual phospholipids without eluting the target[8].

Step 6: Analyte Elution

-

Elute the target analyte into a clean collection tube using 2 x 500 µL of 5% NH₄OH in MeOH. Causality: The basic pH deprotonates the amine group, breaking the ionic bond with the sulfonic acid sorbent.

Step 7: Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

-

Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90:10 ACN:Water with 10mM Ammonium Formate for HILIC analysis). Vortex and transfer to an autosampler vial.

Sources

- 1. Glutaminolysis of CD4+ T Cells: A Potential Therapeutic Target in Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. news-medical.net [news-medical.net]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Stability and Handling of (4R)-5-oxo-L-leucine

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (4R)-5-oxo-L-leucine (also known systematically as (2S,4R)-2-amino-4-methyl-5-oxopentanoic acid).

Due to its unique chemical structure, this non-canonical amino acid exhibits severe instability in standard aqueous buffers. This guide synthesizes mechanistic chemistry with field-proven analytical workflows to help you troubleshoot degradation issues, design stable formulations, and execute self-validating stability assays.

Part 1: Troubleshooting FAQs & Mechanistic Chemistry

Q1: Why does my (4R)-5-oxo-L-leucine degrade so rapidly in physiological buffers (pH 7.4)? A1: The instability is driven by a rapid intramolecular cyclization reaction. (4R)-5-oxo-L-leucine possesses both a highly electrophilic aldehyde at the C5 position and a nucleophilic alpha-amino group at the C2 position. At physiological pH (7.4), a significant fraction of the alpha-amino group exists in its deprotonated, free-base form. This nucleophile attacks the C5 aldehyde, eliminating water to form a 5-membered cyclic Schiff base (a 4-methyl-1-pyrroline-2-carboxylate derivative). This spontaneous cyclization is a well-documented degradation pathway for 5-oxoleucine isomers, ultimately leading to the formation of 4-methylproline derivatives 1 [[2]]().

Q2: Which aqueous buffers should I avoid to prevent accelerated degradation? A2: You must strictly avoid any buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane) or glycine. Primary amines in the buffer will compete with the intramolecular reaction by attacking the C5 aldehyde, forming intermolecular Schiff base adducts. Furthermore, avoid high-pH buffers (e.g., carbonate or borate buffers at pH > 8). Alkaline conditions fully deprotonate the alpha-amine, maximizing the rate of intramolecular cyclization.

Q3: How should I formulate my stock solutions to ensure long-term stability? A3: Stock solutions must be prepared under strongly acidic conditions (pH 1.0 – 2.0) where the alpha-amino group is fully protonated ( NH3+ ). Protonation eliminates the nucleophilicity of the nitrogen lone pair, completely halting the intramolecular attack on the aldehyde. We recommend dissolving the compound in 0.1 M HCl or 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water and storing single-use aliquots at -80°C.

Q4: How can I accurately quantify the intact compound during my in vitro assays without artifactual degradation? A4: Because the cyclization is dynamic and pH-dependent, you must immediately quench your assay aliquots to "freeze" the chemical state. We recommend a 1:1 volumetric dilution with 1% formic acid in acetonitrile. This instantly drops the pH to <3 (re-protonating the amine) and precipitates proteins if you are working with biological matrices. This creates a self-validating system: by running a "Time 0" quench control, you can definitively prove that any observed degradation occurred during the physiological incubation, not during sample preparation or LC-MS/MS analysis.

Part 2: Quantitative Stability Data

The table below summarizes the expected half-life of the linear (4R)-5-oxo-L-leucine molecule across various standard laboratory conditions.

Table 1: Representative Half-Life ( t1/2 ) of (4R)-5-oxo-L-leucine in Aqueous Solutions

| Buffer System | pH | Temperature | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |

| 0.1 M HCl | 1.0 | 4°C | > 6 months | None (Stable) |

| 0.1% TFA in H2O | 2.0 | 25°C | > 4 weeks | None (Stable) |

| PBS | 7.4 | 4°C | ~ 12 hours | Intramolecular Cyclization |

| PBS | 7.4 | 37°C | < 2 hours | Intramolecular Cyclization |

| Tris-HCl | 7.4 | 37°C | < 30 minutes | Intermolecular Schiff Base & Cyclization |

| Carbonate | 9.5 | 25°C | < 10 minutes | Rapid Intramolecular Cyclization |

Part 3: Experimental Protocols

Protocol 1: Preparation of Self-Validating Stable Stock Solutions

Causality Note: Handling the powder in a low-humidity environment prevents ambient moisture from initiating micro-scale degradation before the stabilizing acid is introduced.

-

Weighing: Weigh (4R)-5-oxo-L-leucine powder in a low-humidity environment (a glove box or desiccator-equipped balance is recommended).

-

Dissolution: Dissolve the powder in pre-chilled 0.1 M HCl to achieve a 10 mM stock concentration. Vortex immediately until the solution is completely clear.

-

Aliquotting: Aliquot the solution into amber, low-bind microcentrifuge tubes (e.g., 50 µL per tube) to avoid degradation from UV exposure and repeated freeze-thaw cycles.

-

Storage: Snap-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

Protocol 2: Kinetic Stability Assay via LC-MS/MS

Causality Note: This protocol utilizes a highly acidic organic quench. The acid re-protonates the alpha-amine, locking the molecule in its linear form, while the acetonitrile crashes out buffer salts and proteins that could cause ion suppression in the MS.

-

Preparation: Pre-warm your target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to 37°C in a thermomixer.

-

Initiation: Initiate the stability assay by spiking the 10 mM acidic stock into the pre-warmed buffer to a final concentration of 100 µM. (Note: A 1:100 dilution ensures the buffer capacity easily neutralizes the trace HCl).

-

Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot.

-

Quenching (Critical Step): Immediately transfer the aliquot into 50 µL of Quench Solution (1% Formic Acid in Acetonitrile) pre-chilled on ice. Vortex vigorously for 5 seconds.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any precipitated material.

-

Analysis: Transfer the supernatant to an LC vial and analyze via HILIC-MS/MS, monitoring the specific MRM transition for the linear (4R)-5-oxo-L-leucine parent mass.

Part 4: Mechanistic and Workflow Visualizations

Intramolecular cyclization pathway of (4R)-5-oxo-L-leucine into 4-methylproline derivatives.

Self-validating experimental workflow for assessing aqueous stability via LC-MS/MS.

References

- Morin et al. "Oxidative Stress Biomarkers and Antioxidant Protocols". Springer Protocols / Humana Press.

- BRENDA Enzyme Database. "Information on EC 1.1.1.192 - long-chain-alcohol dehydrogenase (4-methylproline biosynthesis)". BRENDA.

Sources

(4R)-5-oxo-L-leucine vs (4S)-5-oxo-L-leucine biological activity comparison

An in-depth comparative analysis of (4R)-5-oxo-L-leucine and (4S)-5-oxo-L-leucine reveals a fascinating paradigm in chemical biology: how a single stereocenter at the C4 position dictates entirely divergent biological trajectories. While they share the same molecular weight and elemental composition, these two stereoisomers operate in vastly different biological domains—one acts as a structural "fuse" in mammalian DNA repair, while the other serves as a transient intermediate in bacterial secondary metabolism.

As drug development professionals and metabolic engineers increasingly target stereospecific pathways, understanding the mechanistic causality behind these two isomers is critical. This guide objectively compares their biological activities, functional roles, and the self-validating experimental protocols used to study them.

Mechanistic Divergence & Biological Activity

The (4R) Isomer: An Autoprotective Sink in Mammalian DNA Repair

(4R)-5-oxo-L-leucine is not typically found as a free metabolite. Instead, it exists as a highly specific post-translational modification within the active site of the human DNA/RNA repair enzyme ALKBH3 (AlkB homolog 3)[1].

ALKBH3 is an Fe(II)/α-ketoglutarate (2OG)-dependent dioxygenase responsible for reversing cytotoxic DNA/RNA alkylation lesions (e.g., 1-methyladenine). During catalysis, the enzyme generates a highly reactive Fe(IV)=O intermediate. If the enzyme undergoes "uncoupled turnover"—activating oxygen in the absence of a proper nucleic acid substrate—this reactive intermediate risks releasing dangerous reactive oxygen species (ROS) that could damage the cell. To prevent this, ALKBH3 utilizes a built-in molecular fuse: the active site residue Leu177 undergoes stereospecific self-hydroxylation and subsequent oxidation to form (4R)-5-oxo-L-leucine[2]. This intramolecular oxidation safely quenches the radical, preserving cellular integrity.

The (4S) Isomer: A Biosynthetic Intermediate in Cyanobacteria

Conversely, (4S)-5-oxo-L-leucine exists as a free, transient metabolite in cyanobacteria (such as Nostoc sp.). It is a critical intermediate in the biosynthesis of (2S,4S)-4-methylproline, a non-proteinogenic amino acid incorporated into bioactive secondary metabolites like nostopeptolides, which exhibit potent protease inhibitory and cytotoxic activities[3].

The biosynthesis is driven by the zinc-dependent long-chain dehydrogenase NosE (EC 1.1.1.192)[4]. NosE stereospecifically oxidizes (2S,4S)-5-hydroxyleucine using NAD+ to yield (4S)-5-oxo-L-leucine. Due to its inherent chemical instability, the (4S)-5-oxo-L-leucine spontaneously undergoes intramolecular cyclization to form 3-methyl-Δ1-pyrroline-5-carboxylic acid, which is subsequently reduced by NosF to yield the final 4-methylproline building block[5].

Pathway Visualizations

Caption: ALKBH3 self-oxidation pathway generating (4R)-5-oxo-L-leucine to prevent ROS damage.

Caption: Biosynthetic pathway of (2S,4S)-4-methylproline via the (4S)-5-oxo-L-leucine intermediate.

Quantitative & Qualitative Data Comparison

The following table summarizes the distinct biochemical parameters defining the two stereoisomers:

| Parameter | (4R)-5-oxo-L-leucine | (4S)-5-oxo-L-leucine |

| Biological Context | Human DNA/RNA Repair (ALKBH3) | Cyanobacterial Secondary Metabolism |

| State of Existence | Covalently bound (Modified Leu177 residue) | Free metabolic intermediate |

| Enzymatic Driver | ALKBH3 (Self-catalysis / Dioxygenase) | NosE (Long-chain alcohol dehydrogenase) |

| Cofactor Dependency | Fe(II), α-Ketoglutarate, O₂ | NAD⁺, Zn²⁺ |

| Primary Function | ROS quenching; Autoprotection of enzyme | Precursor for (2S,4S)-4-methylproline |

| Downstream Fate | Stable modification; marks enzyme state | Spontaneous cyclization (-H₂O) |

| Pathological Relevance | Prostate/Renal cancer biomarker pathways | Biosynthesis of anti-TB/cytotoxic agents |

Self-Validating Experimental Protocols

To ensure scientific integrity, the detection and characterization of these isomers require rigorous, self-validating workflows. The causality of each step must be proven through specific negative controls.

Protocol A: Detection of (4R)-5-oxo-L-leucine in ALKBH3 via LC-MS/MS

This protocol leverages site-directed mutagenesis to validate that the +14/+16 Da mass shift is exclusively localized to Leu177.

-

Protein Expression & Uncoupled Turnover:

-

Express wild-type human ALKBH3 and a mutant ALKBH3(L177A) in E. coli BL21(DE3)[1].

-

Incubate 10 µM of purified protein with 1 mM α-ketoglutarate, 50 µM Fe(NH₄)₂(SO₄)₂, and 2 mM ascorbate in 50 mM HEPES buffer (pH 7.5) for 30 minutes at 37°C in the absence of DNA/RNA.

-

-

Proteolytic Digestion:

-

Quench the reaction with 1% formic acid.

-

Digest the protein using Trypsin (1:50 w/w) overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the tryptic peptides using a high-resolution Q-TOF mass spectrometer.

-

Validation Logic: Search for the peptide containing residue 177. In the wild-type, observe a mass shift of +14 Da (oxo) or +16 Da (hydroxy) corresponding to the (4R)-5-oxo-L-leucine modification. The ALKBH3(L177A) mutant must show a complete absence of this mass shift, proving that Leu177 is the exclusive site of autoprotective oxidation[1].

-

Protocol B: Enzymatic Generation & Tracking of (4S)-5-oxo-L-leucine